

Discovery and Synthesis of GPX4 Activator 2: A Technical Guide

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Compound of Interest

Compound Name: *GPX4 activator 2*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of **GPX4 activator 2**, a novel allosteric activator of Glutathione Peroxidase 4 (GPX4). This compound, also identified as compound C3, represents a promising therapeutic agent for conditions associated with ferroptosis, such as doxorubicin-induced myocardial injury.

Introduction: Targeting Ferroptosis through GPX4 Activation

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.^[1] Glutathione Peroxidase 4 (GPX4) is the primary enzyme responsible for reducing lipid hydroperoxides within cellular membranes, acting as a crucial negative regulator of ferroptosis.^[2] Consequently, the activation of GPX4 presents a compelling therapeutic strategy for diseases characterized by excessive lipid peroxidation and ferroptotic cell death.

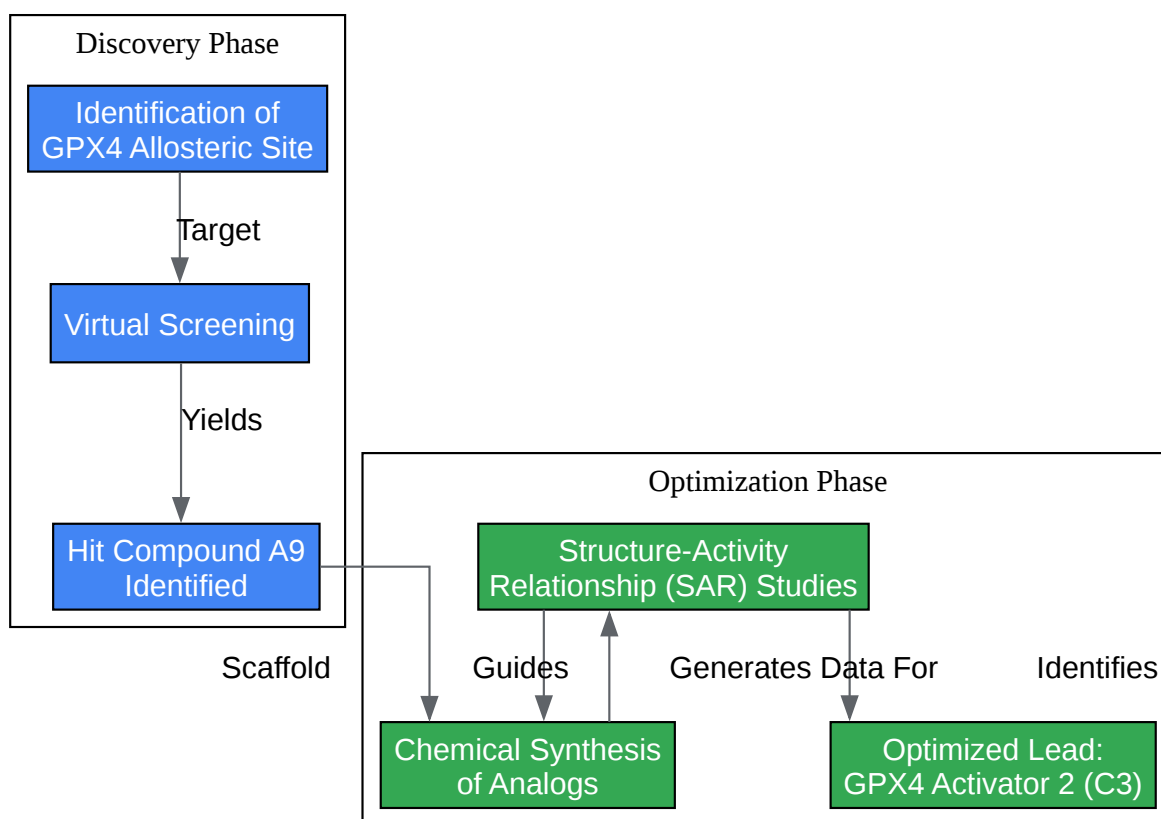
GPX4 activator 2 (Compound C3) was identified through a systematic drug discovery process as a potent, allosteric activator of GPX4, demonstrating significant cytoprotective effects in both in vitro and in vivo models.^[2]

Discovery and Optimization Workflow

The discovery of **GPX4 activator 2** stemmed from a rational drug design strategy targeting a known allosteric site on the GPX4 enzyme. The workflow involved virtual screening to identify

initial hits, followed by chemical synthesis and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

The process began with a virtual screening that identified a hit compound, A9, which demonstrated the ability to bind to GPX4 and prevent lipid peroxidation.[2] This initial hit served as the scaffold for further chemical modification, leading to the development of the optimized and more potent compound, C3 (**GPX4 activator 2**).[2]



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Discovery and optimization workflow for **GPX4 activator 2**.

Physicochemical and Pharmacological Data

GPX4 activator 2 has been characterized by its specific binding affinity to GPX4 and its potent inhibition of ferroptosis. The key quantitative data are summarized below.

Table 1: Physicochemical Properties of **GPX4 Activator 2** (Compound C3)

Property	Value	Reference
Formal Name	N-(2,4-dimethoxyphenyl)-1-[5-(4-methyl-1-piperazinyl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-methanamine	[3]
CAS Number	950365-31-8	N/A
Molecular Formula	C ₂₀ H ₂₆ N ₆ O ₂ S	[3]
Molecular Weight	414.5 g/mol	[3]

Table 2: In Vitro and In Vivo Activity of **GPX4 Activator 2** (Compound C3)

Parameter	Cell Line / Model	Value	Reference
Binding Affinity (Kd)	GPX4 Protein	0.426 μ M	N/A
EC ₅₀ (Ferroptosis Inhibition)	HT-1080 Fibrosarcoma Cells (Erastin-induced)	7.8 μ M	[3]
In Vivo Dose	Doxorubicin-Induced Myocardial Injury Mouse Model	25 mg/kg	N/A

Proposed Synthesis of GPX4 Activator 2

While the specific, detailed synthesis protocol from the primary literature is not publicly available, a plausible synthetic route can be proposed based on the molecule's structure, which consists of three key moieties: a 1-(5-substituted-1,3,4-thiadiazol-2-yl)-1H-pyrrole core, an N-methylpiperazine group, and an N-(2,4-dimethoxyphenyl)methanamine side chain. The

synthesis would likely involve the formation of these key intermediates followed by their coupling.

Disclaimer: The following is a representative, proposed synthesis and not the confirmed protocol from the original researchers.

Step 1: Synthesis of 5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazole-2-thiol. This intermediate can be synthesized by reacting 4-methylpiperazine-1-carbothiohydrazide with carbon disulfide in the presence of a base like potassium hydroxide.

Step 2: Synthesis of 2-bromo-1-(1H-pyrrol-1-yl)ethan-1-one. This intermediate can be formed by the reaction of pyrrole with 2-bromoacetyl bromide under appropriate conditions.

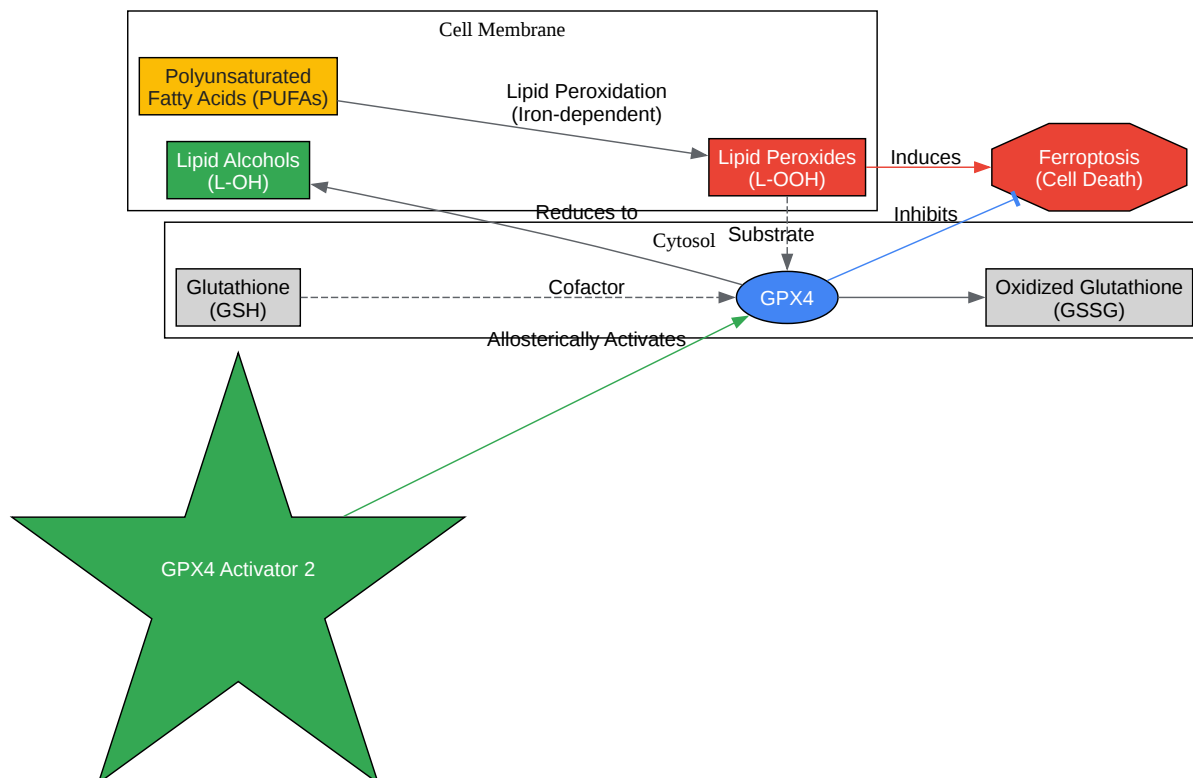
Step 3: Coupling to form the thiadiazole-pyrrole core. The thiol from Step 1 can be reacted with the bromo-pyrrole derivative from Step 2 to form the core structure: 1-(5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole.

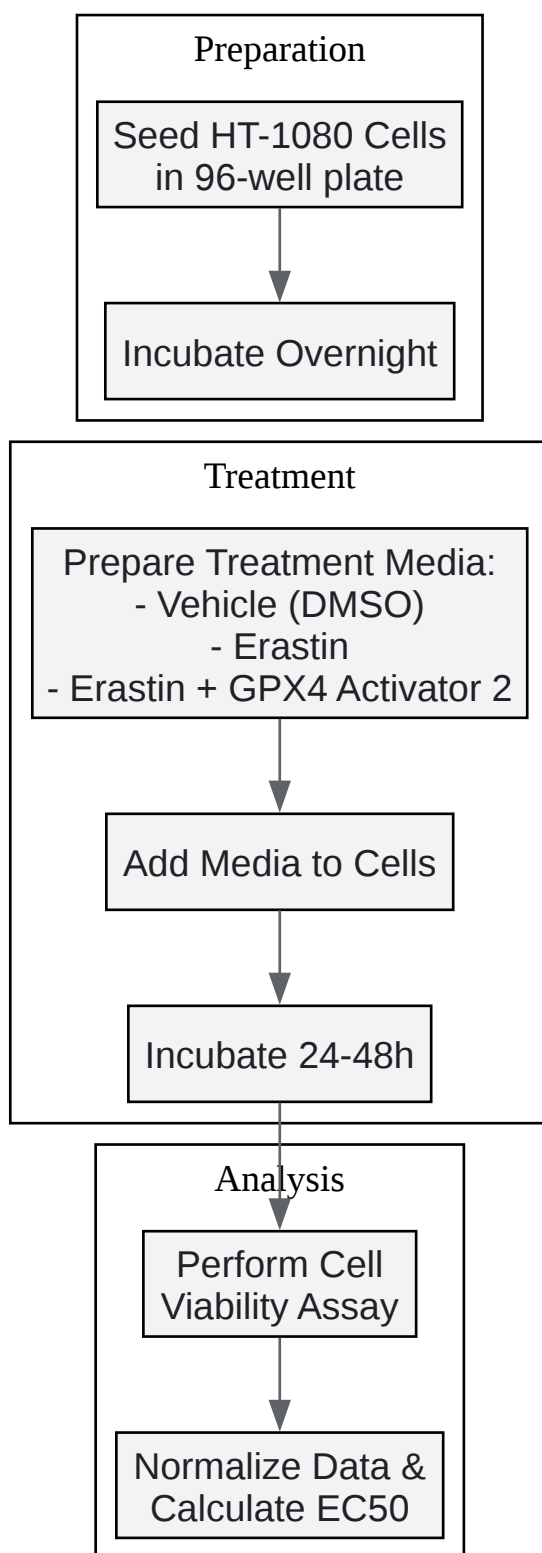
Step 4: Formylation of the pyrrole ring. The pyrrole ring of the core structure can be formylated, for example, using a Vilsmeier-Haack reaction (POCl_3 , DMF) to introduce a carbaldehyde group at the 2-position of the pyrrole. This yields 1-(5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)-1H-pyrrole-2-carbaldehyde.

Step 5: Reductive Amination to yield **GPX4 Activator 2**. The final step involves the reductive amination of the aldehyde from Step 4 with (2,4-dimethoxyphenyl)methanamine using a reducing agent such as sodium triacetoxyborohydride (STAB) to form the final product, **GPX4 activator 2**.

Core Signaling Pathway

GPX4 is a central hub in the defense against ferroptosis. Its activation by **GPX4 activator 2** enhances the reduction of toxic lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH), utilizing glutathione (GSH) as a cofactor. This action prevents the iron-dependent chain reaction of lipid peroxidation that ultimately leads to membrane damage and cell death.





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